molecular formula C9H11NO2 B2741765 Methyl 2-(aminomethyl)benzoate CAS No. 61088-45-7

Methyl 2-(aminomethyl)benzoate

Cat. No.: B2741765
CAS No.: 61088-45-7
M. Wt: 165.192
InChI Key: RBTRYPAYLTVGDV-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)benzoate is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methoxy group, and an aminomethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.

Mechanism of Action

Biochemical Pathways

Some studies suggest that it might be involved in the metabolism of benzoate compounds . .

Result of Action

Some studies suggest that certain benzoate compounds may have local anesthetic effects , but it’s unclear if this applies to Methyl 2-(aminomethyl)benzoate. More research is needed to understand the specific effects of this compound at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl benzoate with formaldehyde and ammonia or an amine under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation or other reduction techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 2-(aminomethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Methyl 2-aminobenzoate: Lacks the aminomethyl group, making it less versatile in certain reactions.

    Methyl 4-(aminomethyl)benzoate: The aminomethyl group is positioned differently, affecting its reactivity and applications.

    Methyl 3-(aminomethyl)benzoate: Similar structure but with the aminomethyl group in the meta position, leading to different chemical properties.

Uniqueness: Methyl 2-(aminomethyl)benzoate is unique due to the specific positioning of the aminomethyl group, which allows for distinct reactivity and interactions in chemical and biological systems. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(aminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTRYPAYLTVGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-cyanobenzoate (1.0 g, 6.2 mmol) and PtO2 (100 mg) in 20 mL EtOH and 1 ml of chloroform was hydrogenated under 50 psi of hydrogen for 2 h. The reaction mixture was filtered through Celite® in a sintered glass funnel and concentrated on a rotary evaporator to give methyl 2-(aminomethyl)benzoate as a HCl salt and this was carried to the next step crude.
Quantity
1 g
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reactant
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1 mL
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20 mL
Type
solvent
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100 mg
Type
catalyst
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0 (± 1) mol
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reactant
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